molecular formula C14H9F3N2S B2814505 5-Amino-2-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile CAS No. 320421-51-0

5-Amino-2-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile

Cat. No. B2814505
CAS RN: 320421-51-0
M. Wt: 294.3
InChI Key: UIXJHGHFWHSBEZ-UHFFFAOYSA-N
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Description

5-Amino-2-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile is a chemical compound with the molecular formula C14H9F3N2S and a molecular weight of 294.3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an amino group and a carbonitrile group attached. Additionally, it has a phenyl group with a trifluoromethyl group attached, connected to the benzene ring through a sulfanyl group .

Scientific Research Applications

Synthesis and Molecular Structure

Researchers have developed novel synthesis methods and investigated the molecular structure of compounds similar to 5-Amino-2-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile. For instance, a study by Asiri et al. (2011) on co-crystals involving related compounds revealed insights into the molecular arrangement and interactions, emphasizing the role of hydrogen bonding in forming helical chains in the crystal structure (Asiri et al., 2011). Another study focused on the antimicrobial activity of Schiff bases derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, illustrating the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

A significant application of this compound related compounds is in corrosion inhibition. Verma et al. (2015) synthesized derivatives of 2-aminobenzene-1,3-dicarbonitriles and studied their corrosion inhibition efficiency on mild steel in acidic conditions. The study demonstrated that these compounds significantly inhibit corrosion, with one derivative showing an efficiency of 97.83% (Verma et al., 2015).

Antimicrobial Activities

Research into the antimicrobial properties of derivatives of this compound has yielded promising results. Al‐Azmi and Mahmoud (2020) synthesized novel carbonitrile derivatives and evaluated their antimicrobial efficacy, finding significant activity against various pathogens (Al‐Azmi & Mahmoud, 2020).

Catalysis and Chemical Synthesis

The compound and its derivatives have also found use in catalysis and the synthesis of complex molecules. Zolfigol et al. (2017) demonstrated the use of a novel nanostructured molten salt catalyst in synthesizing sulfanylpyridine derivatives, showcasing the efficiency and environmental benefits of this method (Zolfigol et al., 2017).

properties

IUPAC Name

5-amino-2-[3-(trifluoromethyl)phenyl]sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2S/c15-14(16,17)10-2-1-3-12(7-10)20-13-5-4-11(19)6-9(13)8-18/h1-7H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXJHGHFWHSBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(C=C(C=C2)N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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